4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
4-[(3-Methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a naphtho[1,2-d][1,3]thiazole moiety linked to a sulfonyl-substituted 3-methylpiperidine group. The naphthothiazole core contributes to enhanced π-π stacking and hydrophobic interactions, while the 3-methylpiperidinylsulfonyl group may improve solubility and membrane permeability compared to simpler sulfonamides.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-16-5-4-14-27(15-16)32(29,30)19-11-8-18(9-12-19)23(28)26-24-25-22-20-7-3-2-6-17(20)10-13-21(22)31-24/h2-3,6-13,16H,4-5,14-15H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUBCYMPWCWNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline, which can be achieved through the reaction of 3-methylpiperidine with sulfonyl chloride, followed by coupling with aniline . The next step involves the formation of the naphthothiazole ring, which can be accomplished through cyclization reactions involving appropriate thiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues with Naphthothiazole or Benzothiazole Moieties
The naphtho[1,2-d][1,3]thiazole group is a distinguishing feature of this compound. Structural analogues include:
- Lox12Slug001 (4-((2-hydroxy-3-methoxybenzyl)amino)-N-(naphtho[1,2-d]thiazol-2-yl)benzenesulfonamide): This derivative, studied in docking experiments, demonstrated a binding score of -11.40 to 12-lipoxygenase (12-LOX), attributed to hydrophobic interactions from the naphthothiazole and sulfonamide groups .
- N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide : A benzothiazole analogue with a similar sulfonylpiperidine group, suggesting that the naphthothiazole in the target compound may offer superior π-stacking compared to benzothiazole .
Table 1: Structural and Functional Comparison
Substituent Effects on Pharmacological Properties
- Sulfonyl vs. Sulfonamide Groups : The 3-methylpiperidinylsulfonyl group in the target compound may confer better metabolic stability than sulfonamide-based analogues (e.g., Lox12Slug001), as sulfonamides are prone to enzymatic hydrolysis .
- Piperidine vs.
- Naphthothiazole vs. Thiazole/Imidazole Cores : GSK compounds (e.g., GSK1570606A) with simpler thiazole or imidazole cores show lower molecular weight but lack the extended aromaticity of naphthothiazole, which is critical for deep hydrophobic pocket binding .
Binding and Selectivity Insights
- Hydrophobic Interactions : The naphthothiazole moiety in the target compound likely enhances binding to enzymes like 12-LOX or kinase targets, as seen in analogues like Lox12Slug001 .
- Steric Effects : Bulkier substituents (e.g., 3-methylpiperidinylsulfonyl) may limit off-target activity compared to smaller groups (e.g., chloropyridine in CAS 949870-06-8) but could reduce solubility .
Table 2: Hypothetical Pharmacokinetic Profile
Biological Activity
4-[(3-methylpiperidin-1-yl)sulfonyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the sulfonamide derivative class. Its intricate structure includes a piperidine ring, a sulfonyl group, and a naphthothiazole moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S. The compound's structural complexity allows for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.47 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under standard conditions |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors. The presence of the piperidine and sulfonamide groups suggests potential inhibitory activity against certain enzymatic pathways, which could lead to therapeutic effects in various diseases.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have demonstrated that derivatives similar to this compound show significant antimicrobial properties. For instance, compounds with similar structural features exhibited notable activity against various microorganisms including Staphylococcus aureus and Candida albicans .
Antitumor Activity
Preliminary studies suggest that compounds within this class may possess antitumor properties by inhibiting specific cancer cell lines. Research indicates that such compounds can interfere with critical cellular pathways involved in tumor growth .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO) enzymes. In vitro assays revealed that certain derivatives showed considerable inhibitory activity against MAO-A and MAO-B isoforms .
Case Studies and Experimental Findings
Recent studies have provided insights into the biological activities of this compound through various experimental setups:
- Antimicrobial Testing : In a disk diffusion assay, compounds structurally related to this compound demonstrated effective inhibition zones against E. coli and S. aureus .
- Antitumor Screening : A study assessed the cytotoxic effects on different cancer cell lines using MTT assays. Results indicated a dose-dependent inhibition of cell proliferation in tested cancer cells .
- Enzyme Inhibition Assays : The compound was evaluated for its ability to inhibit MAO activity using fluorometric methods. Compounds exhibiting more than 50% inhibition at specific concentrations were further analyzed for IC50 values .
Q & A
Q. What are the critical steps in designing a synthesis pathway for this compound?
A multi-step synthesis approach is typically required, integrating sulfonylation, coupling reactions, and purification. Key considerations include:
- Sulfonylation : Reacting 3-methylpiperidine with a sulfonyl chloride precursor under anhydrous conditions (e.g., THF, 0–25°C) to form the sulfonamide group. Stoichiometric control (1:1.2 molar ratio) minimizes side products .
- Coupling to the naphthothiazole core : Use coupling agents like HBTU or BOP with Et3N as a base in THF, followed by 12–24 hours of stirring for amide bond formation .
- Purification : Silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to achieve >95% purity .
Q. How should researchers validate the compound’s structural integrity post-synthesis?
A combination of analytical techniques is essential:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm functional groups (e.g., sulfonyl, benzamide) and stereochemistry. For example, the naphthothiazole proton signals appear at δ 7.7–8.1 ppm, while piperidine protons resonate at δ 2.3–3.1 ppm .
- HPLC : Assess purity (>98% using C18 columns with acetonitrile/water mobile phases) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 488–500 range) .
Advanced Research Questions
Q. How can reaction yields be improved during sulfonylation or coupling steps?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance sulfonylation efficiency compared to dichloromethane .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .
- Catalytic additives : DMAP (4-dimethylaminopyridine) accelerates sulfonylation by stabilizing reactive intermediates . Reported yields vary from 24–48% for similar compounds, highlighting the need for iterative optimization .
Q. What methodologies address stereochemical challenges in piperidine or naphthothiazole derivatives?
- Chiral resolution : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to separate enantiomers .
- Asymmetric synthesis : Employ (S)- or (R)-configured starting materials (e.g., L-valine derivatives) to control stereocenters in the piperidine ring .
- X-ray crystallography : Resolve ambiguous stereochemistry in final products (e.g., SHELXL refinement) .
Q. How should researchers resolve discrepancies in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature, cofactors). For example, thiazole-containing analogs show variable activity against kinases versus lipoxygenases .
- Structural analogs : Test derivatives with modified sulfonyl or benzamide groups to isolate pharmacophoric motifs .
- Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., mGluR1 or KCa3.1 channels) .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for structurally related compounds?
Key factors include:
- Reagent purity : Impurities in HBTU or THF reduce coupling efficiency .
- Workup protocols : Incomplete extraction or drying (e.g., Na2SO4 vs. MgSO4) affects final yields .
- Scale dependency : Milligram-scale reactions often report lower yields than micromolar-scale automated synthesis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
